4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate 4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14903177
InChI: InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(20)17-13(9-10-25-4)14(19)23-12-7-5-11(6-8-12)18(21)22/h5-8,13H,9-10H2,1-4H3,(H,17,20)
SMILES:
Molecular Formula: C16H22N2O6S
Molecular Weight: 370.4 g/mol

4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate

CAS No.:

Cat. No.: VC14903177

Molecular Formula: C16H22N2O6S

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate -

Specification

Molecular Formula C16H22N2O6S
Molecular Weight 370.4 g/mol
IUPAC Name (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate
Standard InChI InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(20)17-13(9-10-25-4)14(19)23-12-7-5-11(6-8-12)18(21)22/h5-8,13H,9-10H2,1-4H3,(H,17,20)
Standard InChI Key KSFQSYDCSRCMIR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate, reflecting its stereochemical configuration and functional groups . The molecular formula C16H22N2O6S\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{6}\text{S} accounts for:

  • A tert-butoxycarbonyl (Boc) group protecting the amine.

  • A methionine-derived backbone with a methylsulfanyl (SCH3-\text{SCH}_3) side chain.

  • A 4-nitrophenyl ester moiety serving as an activating group.

The compound’s SMILES notation, CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]\text{CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]}, explicitly defines its chiral center (S-configuration) and substituent arrangement .

Table 1: Key Identifiers and Physical Properties

PropertyValue
CAS Number2488-18-8
Molecular Weight370.4 g/mol
Molecular FormulaC16H22N2O6S\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{6}\text{S}
IUPAC Name(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate
InChIKeyKSFQSYDCSRCMIR-ZDUSSCGKSA-N
SolubilityLikely soluble in DMF, DCM, THF

Stereochemical Features

The chiral center at the second carbon (C2) adopts an S-configuration, critical for maintaining stereochemical integrity in peptide synthesis . The Boc group (C(CH3)3OCO\text{C}(\text{CH}_3)_3\text{OCO}-) shields the amine during coupling reactions, while the 4-nitrophenyl ester (O2NC6H4O\text{O}_2\text{N}-\text{C}_6\text{H}_4-\text{O}-) enhances electrophilicity for nucleophilic acyl substitution .

Synthesis and Manufacturing

Boc Protection of Methionine

The synthesis typically begins with Boc protection of L-methionine’s α-amino group. Di-tert-butyl dicarbonate (Boc anhydride) reacts with methionine in a biphasic solvent system (e.g., dioxane/water) under mild basic conditions (e.g., potassium carbonate) . This step ensures selective protection without racemization:

Met-NH2+(Boc)2OBaseBoc-Met-NH2+CO2\text{Met-NH}_2 + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Boc-Met-NH}_2 + \text{CO}_2

Esterification with 4-Nitrophenol

Subsequent esterification of the carboxylic acid with 4-nitrophenol employs coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane . The 4-nitrophenyl ester forms via activation of the carboxylate:

Boc-Met-COOH+HO-C6H4NO2DCC/DMAPBoc-Met-O-C6H4NO2+DCU\text{Boc-Met-COOH} + \text{HO-C}_6\text{H}_4-\text{NO}_2 \xrightarrow{\text{DCC/DMAP}} \text{Boc-Met-O-C}_6\text{H}_4-\text{NO}_2 + \text{DCU}

Table 2: Typical Reaction Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc anhydride, K2_2CO3_3, dioxane/H2_2O~80%
EsterificationDCC, DMAP, DCM, 4-nitrophenol~70–85%

Applications in Organic Synthesis

Peptide Bond Formation

As an active ester, the compound facilitates peptide couplings without racemization. The 4-nitrophenyl group acts as a superior leaving group, enabling efficient aminolysis by nucleophilic amines (e.g., amino acid esters) . For example, in solid-phase peptide synthesis (SPPS), it introduces methionine residues into growing peptide chains under mild conditions.

Stability and Compatibility

The Boc group’s stability under acidic conditions allows selective deprotection using trifluoroacetic acid (TFA) while preserving the ester linkage. This property is advantageous in multi-step syntheses requiring orthogonal protection strategies .

Comparative Analysis with Related Compounds

Boc-Protected Amino Acid Esters

Compared to methyl or benzyl esters, 4-nitrophenyl esters exhibit higher reactivity due to the electron-withdrawing nitro group. For instance, Boc-L-Tyr(Bn)-OPh(4-NO2_2) (CID 4411586) shares similar activation properties but incorporates a benzyl-protected tyrosine side chain .

Alternative Activating Groups

While pentafluorophenyl (Pfp) and N-hydroxysuccinimide (NHS) esters offer comparable reactivity, 4-nitrophenyl derivatives are cost-effective and easily monitored via UV spectroscopy (λmax400 nm\lambda_{\text{max}} \approx 400\ \text{nm}) .

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